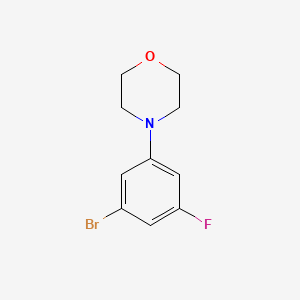
4-(3-Bromo-5-fluorophenyl)morpholine
Overview
Description
“4-(3-Bromo-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.1 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of 3-bromo-5-fluoroaniline with 1-bromo-2-(2-bromoethoxy)ethane and N-ethyl-N-isopropyl-propan-2-amine in DMF at 90°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a phenyl ring. The phenyl ring has bromine and fluorine substituents at the 3rd and 5th positions, respectively .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 350.3±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Antidepressive Activity
4-(3-Bromo-5-fluorophenyl)morpholine derivatives show promise in antidepressant activity. For instance, studies on compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride demonstrate potential antidepressant effects, as evidenced in mice forced swimming tests, making them a subject of ongoing research in the field of depression treatment (Yuan, 2012).
Biological Activity and Antimicrobial Applications
The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine shows remarkable antimicrobial and anti-tuberculosis activity. It has been synthesized and characterized, with studies confirming its potential in antibacterial, antioxidant, and anti-diabetic applications, as well as molecular docking studies for InhA protein (Mamatha S.V et al., 2019).
Potential in Veterinary Medicine
Research into the biological activity of 1,2,4-triazole derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine shows a wide spectrum of biological activity. This includes antimicrobial and antifungal effects, highlighting its potential for medical and veterinary applications, particularly in treating fungal diseases on animal skin (Ohloblina, Bushuieva, & Parchenko, 2022).
Chemical Synthesis and Characterization
Several studies focus on the chemical synthesis and characterization of various derivatives of this compound. These include processes like cyclodehydrohalogenation and nucleophilic displacement, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals (Abdulla, Lahiri, Crabb, & Cahill, 1971).
Antimicrobial and Antifungal Properties
The synthesis of novel derivatives like 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one, catalyzed by [BmIm] OH, reveals moderate antibacterial and antifungal activities. These compounds contribute to the expanding field of antimicrobial research (Patil, Bagul, Swami, Kotharkar, & Darade, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Bromo-5-fluorophenyl)morpholine . These factors could include pH, temperature, and the presence of other compounds or enzymes. Understanding these influences is crucial for optimizing the use of this compound.
Biochemical Analysis
Biochemical Properties
4-(3-Bromo-5-fluorophenyl)morpholine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can vary, leading to changes in the activity of the enzymes and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation . Additionally, this compound can modulate the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound may influence the activity of cofactors involved in metabolic reactions, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can vary depending on the presence of these transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can have significant implications for its biochemical and cellular effects.
Properties
IUPAC Name |
4-(3-bromo-5-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYWHREXXDPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659729 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-62-3 | |
| Record name | 4-(3-Bromo-5-fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



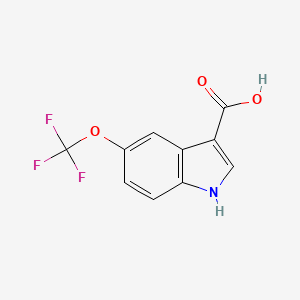
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
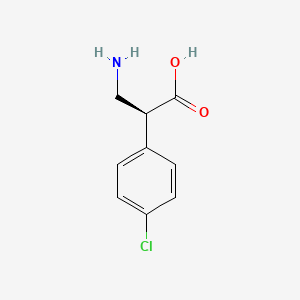
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
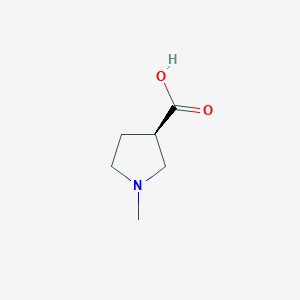
![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
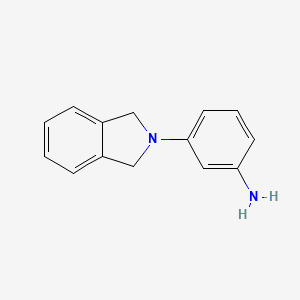

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)
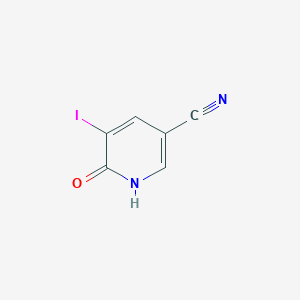
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
